1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185309-53-8
VCID: VC3255283
InChI: InChI=1S/C13H15ClN4.ClH/c14-12-13(18-7-5-9(15)6-8-18)17-11-4-2-1-3-10(11)16-12;/h1-4,9H,5-8,15H2;1H
SMILES: C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2Cl.Cl
Molecular Formula: C13H16Cl2N4
Molecular Weight: 299.2 g/mol

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride

CAS No.: 1185309-53-8

Cat. No.: VC3255283

Molecular Formula: C13H16Cl2N4

Molecular Weight: 299.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride - 1185309-53-8

Specification

CAS No. 1185309-53-8
Molecular Formula C13H16Cl2N4
Molecular Weight 299.2 g/mol
IUPAC Name 1-(3-chloroquinoxalin-2-yl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C13H15ClN4.ClH/c14-12-13(18-7-5-9(15)6-8-18)17-11-4-2-1-3-10(11)16-12;/h1-4,9H,5-8,15H2;1H
Standard InChI Key HOBMWWQSIGNRHZ-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2Cl.Cl
Canonical SMILES C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2Cl.Cl

Introduction

Chemical Structure and Properties

Structural Composition

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride consists of a quinoxaline core with a chlorine atom at position 3, connected to a piperidine ring at position 2. The piperidine ring contains an amine group at position 4. The compound exists as a hydrochloride salt, which enhances its stability and solubility in various solvents .

Physical and Chemical Properties

The compound has a molecular formula of C13H15ClN4·HCl and a molecular weight of 299.20 g/mol, as computed by PubChem 2.1 . The structure contains multiple nitrogen atoms within its bicyclic quinoxaline core and the piperidine ring, making it a nitrogen-rich heterocyclic compound. The presence of the chlorine substituent likely influences its electrophilic properties, while the amine group provides a nucleophilic center.

Identification Data

The compound can be identified through various chemical identifiers as presented in Table 1:

Table 1: Chemical Identifiers of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride

Identifier TypeValue
PubChem CID45786630
CAS Number1185309-53-8
Alternative Names1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine hydrochloride; DTXSID20671392
Parent CompoundCID 45786631 (1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine)
Molecular FormulaC13H15ClN4·HCl
Molecular Weight299.20 g/mol

Synthesis and Preparation

Reaction Conditions

The synthesis of quinoxaline derivatives typically involves nucleophilic aromatic substitution reactions. For this compound, a probable synthetic route would involve the reaction of 2,3-dichloroquinoxaline with 4-aminopiperidine under basic conditions. The final step would involve conversion to the hydrochloride salt using hydrochloric acid to improve stability and solubility.

Structural Relationship to Other Quinoxaline Derivatives

Comparison with Related Compounds

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride belongs to the broader family of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This particular derivative features specific substitutions that distinguish it from other quinoxaline compounds.

Structure-Activity Relationships

The presence of the chlorine atom at position 3 of the quinoxaline ring likely influences the electron distribution within the molecule, potentially affecting its reactivity and binding properties. The piperidine ring with an amine group at position 4 provides a basic center that can participate in hydrogen bonding and other intermolecular interactions, which may be significant for its potential biological activities.

Analytical Methods for Characterization

Spectroscopic Characterization

For comprehensive characterization of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride, several spectroscopic techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR would provide detailed information about the structural arrangement and connectivity of atoms.

  • Mass Spectrometry (MS): Would confirm the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Would help identify functional groups, particularly the amine and aromatic components.

  • UV-Visible Spectroscopy: Would characterize the electronic transitions associated with the aromatic and heterocyclic systems.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of the compound and for monitoring reactions during synthesis. The development of specific HPLC methods would be essential for quantitative analysis in various matrices.

Research Gaps and Future Directions

Current Limitations in Knowledge

There are significant gaps in the published literature regarding the specific properties and applications of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride. Further research is needed to fully characterize its:

  • Detailed physical properties

  • Complete spectroscopic profile

  • Specific biological activities

  • Structure-activity relationships

  • Potential therapeutic applications

Proposed Research Directions

Future research on this compound could focus on:

  • Development of optimized synthetic routes

  • Comprehensive pharmacological screening

  • Structure-based design of analogs with enhanced properties

  • Exploration of potential applications in materials science

  • Investigation of binding interactions with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator